molecular formula C21H22F2N6O2 B10835841 (R)-Larotrectinib

(R)-Larotrectinib

Cat. No.: B10835841
M. Wt: 428.4 g/mol
InChI Key: NYNZQNWKBKUAII-RDTXWAMCSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivative 27 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compounds. These compounds have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. Pyrazolo[1,5-a]pyrimidine derivatives are known for their structural versatility, which allows for various modifications to enhance their properties and efficacy.

Preparation Methods

The synthesis of pyrazolo[1,5-a]pyrimidine derivative 27 typically involves the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization. One common method includes the reaction of 3-aminopyrazole with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivative 27 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of a functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 27 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are often mediated through binding to active sites or allosteric sites on target proteins, resulting in changes in their activity or function . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivative 27 can be compared with other similar compounds, such as:

The uniqueness of pyrazolo[1,5-a]pyrimidine derivative 27 lies in its specific structural features and the ability to undergo diverse chemical modifications, allowing for tailored applications in various fields.

Properties

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

IUPAC Name

(3R)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18-/m1/s1

InChI Key

NYNZQNWKBKUAII-RDTXWAMCSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@H](C4)O)C5=C(C=CC(=C5)F)F

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Origin of Product

United States

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